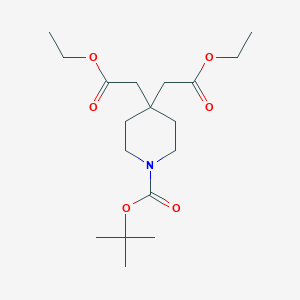

Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate

Description

Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate (CAS: 1051383-60-8) is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom and diethyl acetate moieties at the 4,4-positions of the piperidine ring. This structure confers chemical stability and modulates solubility, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its InChIKey is OVJBHWPNDUHIHN-UHFFFAOYSA-N, and synonyms include tert-butyl 4,4-bis(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate .

Properties

IUPAC Name |

tert-butyl 4,4-bis(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO6/c1-6-23-14(20)12-18(13-15(21)24-7-2)8-10-19(11-9-18)16(22)25-17(3,4)5/h6-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJBHWPNDUHIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate typically involves the reaction of piperidine derivatives with diethyl malonate under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) . The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The reaction mixture is typically purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols or aldehydes.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Diethyl 2,2’-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Diethyl 2,2’-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate involves its interaction with specific molecular targets and pathways. The Boc group protects the amine functionality, allowing selective reactions at other sites . The compound can undergo hydrolysis to release the active piperidine derivative, which can then interact with biological targets .

Comparison with Similar Compounds

Diethyl 2,2'-(1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetate

Structural Differences :

- Fluorine Substitution : This analog (CAS: 1864059-46-0) incorporates fluorine atoms at the 4,4-positions of the piperidine ring, replacing hydrogen atoms.

- Lipophilicity: Fluorine substitution enhances lipophilicity, improving membrane permeability in biological systems. Synthetic Accessibility: The presence of fluorine may complicate synthesis due to handling challenges, though suppliers list this compound with 95% purity .

Table 1: Key Comparisons

| Property | Target Compound (No Fluorine) | Difluoro Analog |

|---|---|---|

| CAS Number | 1051383-60-8 | 1864059-46-0 |

| Substituents | H at 4,4-positions | F at 4,4-positions |

| Purity (Supplier Data) | Not specified | 95% |

| InChIKey | OVJBHWPNDUHIHN-UHFFFAOYSA-N | DYSGPLDXODZVPR-UHFFFAOYSA-N |

Diethyl 2,2'-(4,4'-(Butane-1,4-diyl)bis(3-methyl-5-oxo-4,5-dihydro-1,2,4-triazole-4,1-diyl))diacetate

Structural Differences :

Impact on Properties :

- Biological Activity: Triazole derivatives are known for antimicrobial and antioxidant properties.

Diethyl 2,2'-(1,3-Diethoxy-1,3-dioxo-1,5,3,5-diphosphoxane-1,3-diyl)diacetate

Structural Differences :

- Core Structure : Features a diphosphoxane ring instead of piperidine.

- Functional Groups : Includes phosphate esters and diethyl acetate groups.

Research Implications

- Pharmaceutical Potential: The Boc-protected piperidine core is versatile for drug design, while fluorinated analogs offer improved pharmacokinetic profiles.

- Antimicrobial Development : Structural analogs with triazole or diphosphoxane cores provide insights into activity-structure relationships .

Biological Activity

Overview

Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate is a complex organic compound with the molecular formula C15H25N1O5 and a molecular weight of approximately 299.37 g/mol. It features a piperidine ring and two acetate groups, making it a versatile intermediate in organic synthesis. Despite its potential applications, specific scientific research focusing on its biological activity is limited. This article aims to compile existing knowledge and insights into the biological activity of this compound.

The compound is characterized by:

- No hydrogen bond donors

- Six hydrogen bond acceptors

- Ten rotatable bonds , indicating a degree of flexibility in its structure.

These properties suggest that this compound may interact favorably with various biological targets.

Biological Activity Insights

While direct studies on this compound are scarce, insights can be drawn from related compounds and structural analogs:

- Piperidine Derivatives : Compounds containing piperidine rings are often associated with significant pharmacological properties. For instance, piperidinothiosemicarbazone derivatives have shown notable antimycobacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL in resistant strains . This suggests that similar piperidine-containing compounds may exhibit comparable biological activities.

Table 1: Comparison of Biological Activities of Piperidine Derivatives

| Compound Name | Activity Type | MIC (µg/mL) | Notes |

|---|---|---|---|

| Piperidinothiosemicarbazone Derivative 1 | Antimycobacterial | 0.5 | Effective against resistant strains |

| Piperidinothiosemicarbazone Derivative 2 | Antimycobacterial | 2 | Selective toxicity observed |

| This compound | Unknown | N/A | Limited data available |

The synthesis of this compound typically involves the reaction of piperidine derivatives with diethyl malonate under controlled conditions. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution. However, the specific mechanism of action in biological contexts remains to be elucidated due to the lack of targeted studies.

Potential Applications

Given its structural characteristics and the pharmacological relevance of piperidine derivatives:

- Synthetic Chemistry : The compound serves as a valuable building block for synthesizing more complex molecules.

- Pharmaceutical Research : Its potential interactions with biological targets warrant further investigation into its therapeutic applications.

Case Studies and Future Directions

While no direct case studies on this compound were identified in current literature, research on related compounds emphasizes the need for:

- In vitro Studies : Investigating the compound's efficacy against various pathogens or cancer cell lines.

- Structure-Activity Relationship (SAR) : Analyzing how modifications to the piperidine ring affect biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.